molecular formula C9H8BrNO4 B1592056 Methyl 3-bromo-2-methyl-5-nitrobenzoate CAS No. 885519-05-1

Methyl 3-bromo-2-methyl-5-nitrobenzoate

Cat. No.: B1592056
CAS No.: 885519-05-1
M. Wt: 274.07 g/mol
InChI Key: KHYSOGYKNCNXIS-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoic Esters in Organic Synthesis

Substituted benzoic esters are of paramount importance in the field of organic synthesis due to their versatile reactivity. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides. The aromatic ring, adorned with various substituents, can undergo a multitude of reactions including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of nitro groups to amines. acs.org This multi-faceted reactivity allows for the construction of complex molecular scaffolds from relatively simple starting materials.

These compounds are frequently employed as key intermediates in the synthesis of a wide range of commercially important products. In the pharmaceutical industry, they are integral to the development of new drugs. acs.org For example, the synthesis of non-steroidal anti-inflammatory drugs and other therapeutic agents often involves intermediates derived from substituted benzoic acids and their esters. nih.gov Furthermore, their pleasant odors have led to their use in the fragrance industry. acs.org

Research Rationale and Academic Importance of Methyl 3-bromo-2-methyl-5-nitrobenzoate

The primary academic importance of this compound lies in its role as a crucial intermediate in the synthesis of a novel class of benzofuran-derived EZH2 inhibitors. acs.orgnih.gov EZH2 (Enhancer of zeste homolog 2) is an enzyme that is often overexpressed in various cancers, including non-Hodgkin's lymphoma. nih.gov Therefore, the development of potent and selective EZH2 inhibitors is a significant goal in cancer therapy.

A 2018 study published in ACS Medicinal Chemistry Letters detailed the discovery of a series of benzofuran-4-carboxamides as potent EZH2 inhibitors. acs.orgnih.gov The research rationale was to develop new, orally bioavailable drugs for the treatment of cancers with EZH2 mutations. nih.gov In this context, this compound served as a key building block for the construction of the core benzofuran (B130515) structure of these inhibitors. The specific substitution pattern of the molecule was strategically designed to facilitate the subsequent synthetic transformations required to build the final complex drug candidates.

The research led to the discovery of a lead compound, EBI-2511, which demonstrated excellent efficacy in preclinical models of non-Hodgkin's lymphoma. nih.gov This successful application underscores the academic and practical importance of this compound as a valuable starting material in medicinal chemistry research.

Overview of Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound is largely defined by its application in the aforementioned study on EZH2 inhibitors. acs.orgnih.gov The patent associated with this research further solidifies its utility in the synthesis of benzofuran-4-carboxamide derivatives. nih.gov

A detailed examination of the synthetic route described in the 2018 ACS Medicinal Chemistry Letters paper reveals the specific transformation of this compound. The nitro group of this compound is reduced to an amine, which is then transformed to set the stage for the construction of the benzofuran ring system. This specific application highlights the tailored design of this molecule for a particular synthetic goal.

Despite this significant application, there appears to be a knowledge gap regarding the broader synthetic utility of this compound. A review of the scientific literature since 2018 does not reveal widespread adoption of this specific intermediate in other synthetic campaigns. This suggests that its full potential may not yet be realized. Future research could explore its reactivity in different contexts, for example, utilizing the bromine atom for various cross-coupling reactions or exploring novel transformations of the nitro and methyl groups to access a wider variety of complex molecules. The development of more efficient or alternative synthetic routes to this compound itself could also be an area for future investigation, as this could enhance its accessibility for broader research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYSOGYKNCNXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619889
Record name Methyl 3-bromo-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-05-1
Record name Methyl 3-bromo-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 3-bromo-2-methyl-5-nitrobenzoate

The synthesis of this compound is typically achieved through a multi-step process that begins with a simpler benzoic acid precursor. The key is the strategic introduction of the bromo and nitro groups, followed by the esterification of the carboxylic acid.

Multi-Step Synthesis Protocols and Yield Optimization

A logical and common synthetic pathway to the target compound involves a sequence of electrophilic aromatic substitution reactions followed by esterification. The process originates from 2-methyl-5-nitrobenzoic acid, which serves as a key intermediate.

A plausible multi-step synthesis is as follows:

Nitration: The synthesis can start with 2-methylbenzoic acid, which undergoes nitration. The directing effects of the existing substituents guide the incoming nitro group.

Bromination: The resulting 2-methyl-5-nitrobenzoic acid is then subjected to bromination. The combined directing influence of the methyl, nitro, and carboxyl groups selectively installs the bromine atom at the C-3 position, yielding 3-bromo-2-methyl-5-nitrobenzoic acid. biosynth.comquora.com

Esterification: The final step is the conversion of the carboxylic acid group to a methyl ester. truman.edu

Halogenation and Nitration Strategies for Benzoic Acid Derivatives

The success of the synthesis hinges on the precise control of halogenation and nitration reactions, which are governed by the directing effects of the substituents on the aromatic ring. libretexts.org

Nitration: This is a classic electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comstmarys-ca.edu The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. youtube.com When starting with a substituted benzoic acid, the deactivating, meta-directing nature of the carboxylic acid group and the properties of other substituents determine the position of nitration. quora.comaskfilo.com

Halogenation (Bromination): The introduction of the bromine atom onto the nitrated intermediate is also an electrophilic aromatic substitution. For the synthesis of the precursor 3-bromo-2-methyl-5-nitrobenzoic acid, the starting material would be 2-methyl-5-nitrobenzoic acid. The directing effects of the groups on this intermediate are crucial:

The -COOH group is meta-directing.

The -NO₂ group is meta-directing.

The -CH₃ group is ortho, para-directing.

All three groups cooperatively direct the incoming electrophile (Br⁺) to the C-3 position, making the bromination of 2-methyl-5-nitrobenzoic acid a highly regioselective transformation.

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis is the esterification of the 3-bromo-2-methyl-5-nitrobenzoic acid precursor. biosynth.com Several reliable methods are available for this transformation.

One highly effective method involves reacting the carboxylic acid with a methylating agent in the presence of a base. For instance, using methyl iodide (CH₃I) and sodium carbonate (Na₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides the methyl ester in high yield.

Another widely used technique is the Fischer-Speier esterification . This equilibrium-controlled process involves heating the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄). truman.edutruman.edubond.edu.au To drive the reaction to completion, the water formed during the reaction is typically removed.

A variation of this involves first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to afford the ester, often at milder conditions and with excellent yields.

Table 1: Common Esterification Methods

Method Reagents Typical Conditions Reference
Alkylation Methyl iodide, Sodium Carbonate, DMF Heating
Fischer Esterification Methanol, Sulfuric Acid (catalyst) Reflux truman.edutruman.edu

Synthesis of Structurally Related Analogues and Derivatives

The structural framework of this compound serves as a template for the synthesis of various analogues and advanced intermediates.

Positional Isomers and Functional Group Modifications

Several positional isomers of the title compound are synthetically important and highlight the nuances of directing effects in aromatic chemistry. The substitution pattern dictates the chemical properties and potential applications of each isomer.

A prominent isomer is Methyl 5-bromo-2-methyl-3-nitrobenzoate , which differs in the relative positions of the bromo and nitro groups. nih.govbldpharm.com Other related isomers include compounds where the substituents are different, such as Methyl 5-bromo-2-chloro-3-nitrobenzoate prepchem.com and Methyl 3-bromo-5-nitrobenzoate . nih.gov An isomer with a different type of halogenation is Methyl 2-(bromomethyl)-3-nitrobenzoate , where the bromine is on the methyl group (a benzylic position) instead of the aromatic ring, making it highly reactive in different ways. google.com

The functional groups on these molecules can be readily modified. A common transformation is the reduction of the nitro group to an amine. This is often accomplished using reducing agents like iron powder with ammonium (B1175870) chloride or tin(II) chloride, converting the nitrobenzoate into an aminobenzoate. chemicalbook.com This opens up a new range of chemical space for building more complex molecules.

Table 2: Selected Positional Isomers

Compound Name Molecular Formula Key Structural Difference Reference
This compound C₉H₈BrNO₄ Target Compound nih.gov
Methyl 5-bromo-2-methyl-3-nitrobenzoate C₉H₈BrNO₄ Inverted positions of bromo and nitro groups nih.gov
Methyl 2-(bromomethyl)-3-nitrobenzoate C₉H₈BrNO₄ Benzylic bromination instead of aromatic google.com
Methyl 5-bromo-2-nitrobenzoate C₈H₆BrNO₄ Lacks the 2-methyl group nih.gov
Methyl 3-bromo-5-nitrobenzoate C₈H₆BrNO₄ Lacks the 2-methyl group nih.gov

Design and Synthesis of Advanced Intermediates

Substituted nitrobenzoates are critical building blocks in medicinal chemistry and materials science. Their utility is demonstrated in the synthesis of complex molecules, such as active pharmaceutical ingredients.

A notable example involves the use of a structural isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate , in the synthesis of Lenalidomide, a widely used immunomodulatory drug. google.com In this process, the benzylic bromide is a key functional handle that allows for the construction of the isoindolinone core of the drug. The ester and nitro groups are later transformed to complete the synthesis. google.com

Although a different isomer, this example illustrates the strategic value of the functional group arrangement present in this compound. The combination of an ester (which can be hydrolyzed), a nitro group (which can be reduced to an amine), and a bromo group (which can participate in cross-coupling reactions) makes the title compound a versatile platform for generating a wide array of advanced intermediates for various scientific applications.

Reaction Engineering and Green Chemistry Approaches in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry and reaction engineering. The focus is on developing methods that are not only efficient in terms of yield but also minimize environmental impact, improve safety, and enhance economic viability. This involves innovations in solvent use, catalytic systems, and process design, alongside rigorous analysis of the process's sustainability.

Traditional synthetic routes for aromatic nitration and bromination often rely on harsh and corrosive reagents, such as concentrated sulfuric and nitric acids, and halogenated solvents, which generate significant quantities of hazardous waste. researchgate.netjalsnet.com Green chemistry principles advocate for the reduction or elimination of such substances.

Environmentally benign nitration is a key focus area. The conventional use of mixed acid (concentrated H₂SO₄ and HNO₃) is effective but produces large volumes of acidic waste. researchgate.netrsc.orgorgsyn.org Greener alternatives aim to replace sulfuric acid. One approach is the use of solid acid catalysts, such as modified zeolites, sulfated zirconia, or molybdenum-based catalysts like MoO₃–SiO₂, which can facilitate nitration while being easily separable and potentially reusable. icm.edu.plresearchgate.netresearchgate.net Another strategy involves using dinitrogen pentoxide (N₂O₅) as a green nitrating agent, which can be effective with a solid acid catalyst under milder conditions. researchgate.net For certain substrates, nitrating mixtures like nitric acid in acetic anhydride (B1165640) have been developed to avoid the use of sulfuric acid entirely.

Microwave-assisted organic synthesis (MAOS) represents another significant advance toward environmentally benign conditions. Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields with fewer by-products. nih.gov This technique can be applied to various steps in a synthetic sequence, including esterification and nitration. researchgate.neteurjchem.com In some cases, microwave-assisted reactions can be performed under solvent-free conditions, where the reactants themselves absorb the microwave energy, thus eliminating the need for a solvent and simplifying product work-up. eurjchem.com The application of microwave heating to the esterification of substituted benzoic acids and the nitration of aromatic rings offers a promising green alternative to conventional heating methods. researchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Greener Reagents for Key Synthetic Steps

The choice of catalytic system is central to the efficiency and environmental footprint of a chemical process. For the synthesis of this compound, catalysts are crucial for both the nitration and bromination steps.

Catalytic Systems:

Nitration: As mentioned, sulfuric acid acts as a catalyst in traditional nitration by facilitating the formation of the reactive nitronium ion (NO₂⁺). cerritos.edu The development of heterogeneous solid acid catalysts is a key area of research. These materials, such as zeolites or sulfated metal oxides, provide acidic sites for the reaction to occur on their surface. icm.edu.plresearchgate.net Their primary advantages include ease of separation from the reaction mixture (typically by simple filtration), which simplifies purification and allows for catalyst recycling, thereby reducing waste and cost. google.com

Bromination: The electrophilic bromination of a deactivated aromatic ring, such as a nitrobenzoate derivative, requires potent reagents or catalysts. While elemental bromine can be used with a Lewis acid catalyst like FeBr₃, alternative brominating agents are often preferred for their selectivity and milder conditions. jalsnet.com Dibromoisocyanuric acid (DBI) has been shown to be a highly effective reagent for brominating deactivated compounds like nitrobenzene (B124822), often requiring only concentrated sulfuric acid as a medium and proceeding much faster than with other agents like N-bromosuccinimide (NBS). tcichemicals.com Catalytic processes involving zinc salts adsorbed on an inert support have also been developed, offering a reusable catalytic system for aromatic bromination. google.com

Process Intensification: Process intensification refers to the development of novel apparatuses and techniques that offer dramatic improvements in chemical manufacturing and processing.

Microwave Chemistry: The use of microwave reactors is a prime example of process intensification. By enabling rapid and uniform heating, microwave-assisted synthesis can reduce reaction times from hours to minutes, increase product yields, and enhance purity. nih.gov This technology is applicable to a wide range of reactions, including the synthesis of heterocyclic compounds and other complex intermediates. nih.goveurjchem.com

Continuous Flow Chemistry: Continuous flow reactors, particularly microreactors, offer significant advantages over traditional batch processing. These systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for highly exothermic reactions like nitration. acs.org The excellent heat and mass transfer characteristics improve safety by minimizing the accumulation of hazardous intermediates. Flow chemistry has been successfully applied to the alkylation of substituted benzoic acids and can be adapted for multi-step syntheses, leading to higher efficiency and scalability. acs.org

Table 2: Overview of Catalytic Systems and Process Intensification Techniques

A key metric for evaluating the "greenness" of a chemical reaction is atom economy. researchgate.net This concept measures the efficiency of a reaction in converting the mass of all reactant atoms into the desired product. youtube.comdocbrown.info A higher atom economy signifies a more sustainable process with less waste generated. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

To analyze the atom economy for the synthesis of this compound, a plausible multi-step synthetic route starting from 2-methylbenzoic acid is considered:

Esterification: Reaction of 2-methylbenzoic acid with methanol to form methyl 2-methylbenzoate (B1238997).

Nitration: Electrophilic nitration of methyl 2-methylbenzoate with nitric acid (catalyzed by sulfuric acid) to yield methyl 2-methyl-5-nitrobenzoate (B13354976).

Bromination: Electrophilic bromination of methyl 2-methyl-5-nitrobenzoate with elemental bromine to give the final product, this compound.

Table 3: Reactants and Product for Atom Economy Calculation

Atom Economy Calculation:

Sum of Molecular Weights of All Reactants: 136.15 (C₈H₈O₂) + 32.04 (CH₄O) + 63.01 (HNO₃) + 159.81 (Br₂) = 391.01 g/mol

Molecular Weight of Desired Product: 274.07 g/mol nih.gov

Percent Atom Economy: (274.07 / 391.01) x 100 = 69.9%

This analysis reveals that, even if every step in the synthesis proceeded with a 100% yield, approximately 30% of the total mass of the reactants would be converted into waste products (2 moles of water and 1 mole of hydrogen bromide). This highlights the inherent inefficiency of substitution reactions (esterification, nitration, bromination) compared to addition reactions, which can theoretically have 100% atom economy. scranton.edu Therefore, developing synthetic routes that utilize addition reactions or catalytic cycles that regenerate reagents would be a significant step towards a more sustainable synthesis.

Table of Mentioned Compounds

Reaction Mechanisms and Kinetics of Methyl 3 Bromo 2 Methyl 5 Nitrobenzoate

Mechanistic Studies of Electrophilic Aromatic Substitution

The formation of Methyl 3-bromo-2-methyl-5-nitrobenzoate typically proceeds through a sequence of electrophilic aromatic substitution reactions. The order of these reactions (bromination and nitration) determines the starting materials and the mechanistic pathway, particularly the regioselectivity of the incoming electrophile.

Detailed Bromination Reaction Pathways

The bromination of a substituted benzene (B151609) ring is a classic electrophilic aromatic substitution. The reaction generally involves the generation of an electrophilic bromine species, often by polarizing the Br₂ molecule with a Lewis acid catalyst like FeBr₃.

A plausible synthetic route to this compound involves the bromination of methyl 2-methyl-5-nitrobenzoate (B13354976) . In this scenario, the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃), the nitro group (-NO₂), and the methyl ester group (-COOCH₃).

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): A strongly deactivating group that directs to the meta position.

Methyl Ester Group (-COOCH₃): A deactivating group that directs to the meta position. dntb.gov.ua

In the precursor methyl 2-methyl-5-nitrobenzoate , the substituents work in concert to direct the incoming bromine atom. The C1 position holds the methyl ester, C2 the methyl group, and C5 the nitro group.

The methyl group at C2 directs towards C4 and C6 (ortho and para).

The nitro group at C5 directs towards C1 and C3 (meta).

The methyl ester at C1 directs towards C3 and C5 (meta).

The C3 position is strongly favored as it is meta to both the deactivating nitro and methyl ester groups and ortho to the activating methyl group. This convergence of directing effects makes the bromination at C3 a highly regioselective process. The mechanism proceeds via the attack of the π-electron system of the benzene ring on the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. ijrti.org Subsequent loss of a proton (H⁺) from the C3 position restores the aromaticity of the ring, yielding the final brominated product.

Regioselective Nitration Mechanisms

Alternatively, the target compound can be synthesized by the nitration of methyl 3-bromo-2-methylbenzoate . This reaction is a cornerstone of electrophilic aromatic substitution, utilizing a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netresearchgate.net

The first step of the mechanism is the formation of the highly electrophilic nitronium ion (NO₂⁺). irjet.netmasterorganicchemistry.comresearchgate.net Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the nitronium ion. dntb.gov.uairjet.net

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ researchgate.net

Once formed, the nitronium ion is attacked by the nucleophilic aromatic ring of methyl 3-bromo-2-methylbenzoate . The regioselectivity is now governed by the directing effects of the methyl and bromo substituents.

Methyl Group (-CH₃): An ortho, para-director.

Bromo Group (-Br): A deactivating but ortho, para-director due to the interplay of its inductive electron-withdrawal and resonance electron-donation. nih.gov

In methyl 3-bromo-2-methylbenzoate , the methyl group is at C2 and the bromo group is at C3.

The methyl group at C2 directs incoming electrophiles to the C4 and C6 positions.

The bromo group at C3 directs to the C1 (occupied) and C5 positions.

The attack of the nitronium ion is therefore directed to the C5 position. This position is favored by the directing effect of the bromo substituent and is sterically more accessible than the positions adjacent to the existing groups. The attack forms a resonance-stabilized sigma complex. The reaction is completed when a weak base in the mixture, such as HSO₄⁻ or H₂O, removes a proton from the C5 carbon, restoring the stable aromatic system and yielding this compound. dntb.gov.ua The reaction is typically kept at a low temperature (below 10°C) to prevent unwanted side reactions, such as dinitration. masterorganicchemistry.com

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for the synthesis of this compound is not widely published. However, the reaction rate can be qualitatively understood by examining the influence of the substituents on the reactivity of the aromatic ring.

Electrophilic aromatic substitution rates are highly dependent on the electron density of the aromatic ring.

Activating groups increase the electron density, making the ring more nucleophilic and increasing the reaction rate compared to benzene.

Deactivating groups decrease the electron density, making the ring less nucleophilic and slowing the reaction rate. ijrti.orgnih.gov

In the synthesis of this compound, the benzene ring is substituted with one activating group and several deactivating groups.

Substituent GroupEffect on ReactivityRelative Rate vs. Benzene (Approximate)
-CH₃ (Methyl)Activating~25x faster
-Br (Bromo)Deactivating~0.03x (slower)
-COOCH₃ (Ester)DeactivatingSlower diva-portal.org
-NO₂ (Nitro)Strongly Deactivating~10⁻⁶x (million times slower) ijrti.orgdiva-portal.org

Influence of Substituents on Aromatic Reactivity

The regioselectivity and reaction rate in the synthesis of this compound are direct consequences of the electronic effects of the substituents attached to the benzene ring. These effects are broadly categorized as inductive and resonance effects. ijrti.org

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-CH₃ (Methyl)Weakly Electron-DonatingHyperconjugation (Donating)Activatingortho, para
-Br (Bromo)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivatingortho, para nih.gov
-NO₂ (Nitro)Strongly Electron-WithdrawingStrongly Electron-WithdrawingStrongly Deactivatingmeta scm.comacs.org
-COOCH₃ (Ester)Electron-WithdrawingElectron-WithdrawingDeactivatingmeta researchgate.netresearchgate.net

-CH₃ (Methyl): This alkyl group is electron-donating through both a weak inductive effect and hyperconjugation. This increases the electron density of the ring, stabilizing the positively charged sigma complex intermediate, thus activating the ring for electrophilic attack, primarily at the ortho and para positions.

-Br (Bromo): Halogens present a classic case of competing effects. They are highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which preferentially stabilizes the sigma complexes for ortho and para attack. Since the inductive effect outweighs the resonance effect, halogens are deactivators, but they are nonetheless ortho, para-directors. nih.gov

-NO₂ (Nitro): The nitro group is powerfully electron-withdrawing through both induction and resonance. This makes the aromatic ring extremely electron-deficient (deactivated) and slows the rate of electrophilic attack dramatically. scm.com The resonance structures of the sigma complex show that attack at the ortho and para positions is particularly destabilized, making the meta position the least deactivated and therefore the site of substitution. ijrti.org

-COOCH₃ (Methyl Ester): Similar to the nitro group, the ester group is deactivating and meta-directing. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediate. dntb.gov.ua

Computational Mechanistic Elucidation

While specific computational studies on this compound are scarce, Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for elucidating the mechanisms of electrophilic aromatic substitution reactions in general. ijrti.orgirjet.net

Computational studies on related systems, such as the nitration of toluene, nitrobenzene (B124822), and chlorobenzene, provide significant insights: nih.govdiva-portal.orgrsc.org

Reaction Pathway Mapping: DFT calculations can map the entire potential energy surface of the reaction. This allows for the identification and characterization of stationary points, including reactants, products, transition states, and intermediates like the unoriented π-complex, the oriented reaction complex, and the σ-complex (Wheland intermediate). researchgate.netnih.govdiva-portal.org

Activation Energy and Regioselectivity: By calculating the activation energies for the formation of the different possible regioisomeric sigma complexes (ortho, meta, para), computational models can accurately predict the regiochemical outcome of the reaction. ijrti.orgresearchgate.net For example, studies on nitrobenzene confirm that the transition state leading to the meta product is lower in energy than those for the ortho and para products. rsc.org Conversely, for toluene, the ortho and para pathways have lower activation barriers. researchgate.net

Solvent Effects: Modern computational methods can incorporate the influence of the solvent using models like the Polarizable Continuum Model (PCM). researchgate.netdiva-portal.org These studies have shown that solvent effects are crucial for obtaining quantitatively reliable results for positional selectivity, as the solvent can stabilize charged intermediates and transition states differently. nih.gov

Mechanism Clarification: Computational chemistry has helped to refine mechanistic understanding. For instance, it has been used to explore the continuum between a polar (Ingold-Hughes) mechanism and a single-electron transfer (SET) mechanism, suggesting that the predominant pathway can depend on the substituents and solvent polarity. nih.gov

For a complex molecule like this compound, a computational approach would be invaluable for dissecting the competing substituent effects, precisely calculating the activation barriers for bromination and nitration at various positions, and confirming the experimentally observed regioselectivity.

Advanced Spectroscopic Characterization and Structural Analysis

Single Crystal X-ray Diffraction Analysis

A definitive single crystal X-ray diffraction study for methyl 3-bromo-2-methyl-5-nitrobenzoate has not been reported in publicly accessible databases. However, analysis of related compounds allows for a reasoned prediction of its solid-state characteristics.

Determination of Molecular Conformation and Crystal Packing

Based on the analysis of analogous aromatic compounds, the core benzene (B151609) ring of this compound is expected to be essentially planar. The substituent groups—bromo, methyl, nitro, and methyl ester—will lie nearly coplanar with the ring, although minor torsion angles are expected due to steric hindrance between the adjacent methyl and methyl ester groups at the 2- and 1-positions, respectively.

In the solid state, molecules would likely pack in a manner that maximizes intermolecular interactions, often leading to layered or stacked arrangements. For instance, in the structurally related methyl 5-bromo-2-hydroxybenzoate, molecules are linked into chains. A similar packing motif could be anticipated for the title compound.

Analysis of Non-Covalent Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of this compound would be significantly influenced by a variety of non-covalent interactions. While lacking a strong hydrogen bond donor like a hydroxyl or amino group, the molecule can participate in weaker C–H···O hydrogen bonds, with the oxygen atoms of the nitro and ester groups acting as acceptors.

Furthermore, halogen bonding, specifically Br···O interactions, is a plausible and significant contributor to the crystal packing, as observed in other bromo-substituted benzoic acid derivatives. The electron-deficient nitro group enhances the electrophilic character of the aromatic ring, promoting π-π stacking interactions between adjacent molecules. These interactions, with typical centroid-to-centroid distances of approximately 3.7 Å, are a common feature in the crystal structures of nitroaromatic compounds.

Polymorphism and Crystallization Studies

There are no specific studies on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon for rigid, substituted aromatic molecules, particularly those with nitro groups, which can influence crystal packing through strong dipole-dipole interactions. Different polymorphic forms can arise from variations in crystallization conditions and may exhibit distinct physical properties. For example, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile is known to exhibit conformational and color polymorphism.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments

A patent for the synthesis of isoindolinone kinase inhibitors reports a ¹H NMR spectrum of a mixture containing this compound and its isomer, methyl 3-bromo-2-methyl-6-nitrobenzoate. google.com This makes definitive assignment challenging. However, by applying established principles of substituent effects on aromatic chemical shifts, a predicted spectrum for the title compound can be formulated.

The two aromatic protons are expected to appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. The methyl ester and the ring-attached methyl group protons will appear as singlets in the upfield region.

Predicted chemical shifts are presented in the tables below. These predictions are based on the analysis of substituent effects and comparison with known data for similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H (position 4) ~8.4 d
Ar-H (position 6) ~8.1 d
OCH₃ (ester) ~3.9 s
CH₃ (ring) ~2.5 s

Predicted values are for a CDCl₃ solvent.

For the ¹³C NMR spectrum, the quaternary carbons and the aromatic CH carbons would exhibit distinct chemical shifts based on their electronic environment. The carbonyl carbon of the ester group is expected at the lowest field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester) ~165
C-NO₂ ~148
C-Br ~120
C-COOCH₃ ~135
C-CH₃ ~133
Ar-CH (position 4) ~127
Ar-CH (position 6) ~130
OCH₃ (ester) ~53
CH₃ (ring) ~18

Predicted values are for a CDCl₃ solvent.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two aromatic protons, showing a cross-peak between the signals at ~8.4 ppm and ~8.1 ppm, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would link the proton signals at ~8.4 ppm and ~8.1 ppm to their corresponding aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across multiple bonds and would be key to assigning the quaternary carbons. For instance, the protons of the ring-attached methyl group (~2.5 ppm) would show correlations to the C-CH₃, C-Br, and C-COOCH₃ carbons, confirming the substitution pattern on the aromatic ring. Similarly, the ester methyl protons (~3.9 ppm) would show a strong correlation to the carbonyl carbon (~165 ppm).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and their chemical environment.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. While a fully assigned experimental spectrum for this specific compound is not widely published, the expected frequencies can be reliably predicted based on extensive data for similar molecules and functional group correlation tables. researchgate.netnist.govnist.gov The key vibrational modes for the ester, nitro, and bromo-aromatic moieties are well-established. nih.gov

The nitro group (NO₂) typically displays two strong stretching vibrations: an asymmetric stretch in the 1570-1500 cm⁻¹ region and a symmetric stretch between 1370-1300 cm⁻¹. nih.gov The ester group is identifiable by a strong carbonyl (C=O) stretch, typically around 1730-1715 cm⁻¹, and C-O stretching bands in the 1300-1100 cm⁻¹ range. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net The C-Br stretch is expected at lower frequencies, generally in the 680-515 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1570 - 1500 Strong
Nitro (NO₂) Symmetric Stretch 1370 - 1300 Strong
Ester (C=O) Carbonyl Stretch 1730 - 1715 Strong
Ester (C-O) Stretch 1300 - 1100 Strong
Aromatic (C-H) Stretch 3100 - 3000 Medium-Weak
Aromatic (C=C) Ring Stretch 1600 - 1450 Medium-Weak
Alkyl (C-H) Stretch 2960 - 2850 Medium-Weak

This table is based on established characteristic frequencies for the respective functional groups.

The three-dimensional structure and conformational preferences of substituted benzene derivatives can be investigated using vibrational spectroscopy, often in conjunction with quantum chemical calculations. dntb.gov.uaiu.edu.sa For this compound, the orientation of the ester and nitro groups relative to the plane of the benzene ring defines its conformation. These orientations are subject to a balance of steric repulsion (e.g., from the ortho-methyl group) and electronic effects like resonance.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound, making it a valuable tool for purity assessment and the identification of volatile impurities from its synthesis. In a typical GC-MS analysis, the compound would be separated from impurities on a capillary column before entering the mass spectrometer.

Upon electron ionization (EI), the molecule would generate a molecular ion peak and a characteristic fragmentation pattern. The molecular weight of this compound is 274.07 g/mol . nih.gov Due to the presence of bromine, the molecular ion would appear as a doublet of peaks of nearly equal intensity (the M⁺ and M+2 peaks) at m/z 273 and 275, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group, the entire ester group, or the nitro group.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

Ion Formula of Lost Neutral Predicted m/z
[M]⁺ - 273 / 275
[M - OCH₃]⁺ ·OCH₃ 242 / 244
[M - NO₂]⁺ ·NO₂ 227 / 229
[M - COOCH₃]⁺ ·COOCH₃ 214 / 216

The m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁴N, ⁷⁹Br/⁸¹Br).

For analyzing this compound in complex matrices or for quantifying it in reaction mixtures where it might be present with non-volatile starting materials or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. bldpharm.com A typical approach would involve reversed-phase high-performance liquid chromatography (HPLC) using a C18 column to separate the components of the mixture.

The eluent from the HPLC is then introduced into the mass spectrometer, commonly using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode ESI, the compound would typically be detected as the protonated molecule, [M+H]⁺. This would appear as an isotopic doublet at m/z 274 and 276. LC-MS provides excellent sensitivity and selectivity, allowing for the accurate quantification and identification of the target compound even at low concentrations in complex samples.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-nitrobenzoate
Methyl 3-nitrobenzoate
Methyl 4-nitrobenzoate

Fragmentation Pathway Elucidation and Isomer Differentiation

Mass spectrometry is a pivotal technique for elucidating the structure of "this compound" by analyzing its fragmentation patterns. When a molecule is ionized in a mass spectrometer, typically through electron impact (EI), it forms a molecular ion that subsequently breaks down into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure.

For "this compound," the molecular ion peak would correspond to its molecular weight. Key fragmentation pathways for this compound are predicted to involve the loss of the methoxy group (-OCH3) from the ester, the loss of the nitro group (-NO2), and cleavage of the bromine atom. nih.govyoutube.com The relative abundance of the resulting fragment ions can help in confirming the positions of the substituents on the benzene ring. For instance, the loss of a bromine radical followed by the elimination of carbon monoxide from the ester group are common fragmentation patterns for halogenated benzoates.

Differentiating "this compound" from its isomers, such as "Methyl 5-bromo-2-methyl-3-nitrobenzoate," is a significant analytical challenge that can be addressed using advanced mass spectrometry techniques. lcms.cznih.gov While isomers may have identical molecular weights and produce many of the same fragments, the relative intensities of these fragment ions can differ significantly due to the varied steric and electronic environments of the substituents. Techniques like tandem mass spectrometry (MS/MS) can be employed to isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information that can distinguish between isomers. lcms.cz Chromatographic separation prior to mass spectrometric analysis, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is also a crucial tool for resolving isomers. researchgate.net

Predicted Fragmentation Data for this compound

FragmentPredicted m/zDescription
[M]+•273/275Molecular ion (presence of Br isotopes)
[M-OCH3]+242/244Loss of the methoxy group
[M-NO2]+227/229Loss of the nitro group
[M-Br]+194Loss of the bromine atom
[M-COOCH3]+214/216Loss of the methyl ester group

This table is predictive and based on common fragmentation patterns of related compounds.

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The benzene ring, the nitro group (-NO2), and the carbonyl group (C=O) in "this compound" all act as chromophores.

Chiral Chromatography and Optical Purity Determination

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images, much like a pair of hands. nih.gov Such molecules are called enantiomers and can have different biological activities. Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. nih.gov

"this compound," based on its chemical structure, is an achiral molecule. It does not possess a stereocenter (an atom to which four different groups are attached), and it has a plane of symmetry. Therefore, it does not have enantiomers and cannot be resolved by chiral chromatography.

However, chiral chromatography is a vital technique for the analysis of related chiral compounds within the broader class of substituted nitrobenzoates. For a chiral nitrobenzoate, this method would be essential for determining its optical purity, which is the excess of one enantiomer over the other in a mixture. This is often achieved using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. nih.govrsc.org The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their individual quantification.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics and Conformation Search

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, requiring a force field to describe the potential energy.

For a molecule like Methyl 3-bromo-2-methyl-5-nitrobenzoate, which has rotatable bonds (e.g., the C-C bond of the methyl group and the C-O bond of the ester), multiple low-energy conformations may exist. A conformation search is essential to identify these stable conformers. MD simulations can explore the conformational space by simulating the molecule's motion at a given temperature, allowing it to overcome energy barriers and sample different orientations. The Automated Topology Builder (ATB) can be used to develop force field parameters for similar novel compounds, which is a prerequisite for conducting meaningful MD simulations. uq.edu.au

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations, for instance, can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. In a study on the analogous 4-methyl-3-nitrobenzoic acid, DFT/B3LYP calculations were used to compute the vibrational frequencies. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These predictions are valuable for assigning signals in experimental NMR spectra to specific atoms within the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Compound (4-Methyl-3-Nitrobenzoic Acid)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
C-H stretch~3000~3050
C=O stretch~1700~1720
NO₂ asymmetric stretch~1530~1550
C-C ring stretch~1497~1500

Data derived from a study on an analogous compound to illustrate the methodology. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a compound with its reactivity in a specific chemical transformation. These models use molecular descriptors, which are numerical values derived from the chemical structure.

For this compound, descriptors can be calculated using computational chemistry. These include:

Electronic descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological descriptors: Molecular connectivity indices, Wiener index.

Physicochemical descriptors: LogP, polar surface area (PSA). nih.gov

By building a QSRR model with a series of related compounds, one could predict the reactivity of this compound in reactions such as nucleophilic aromatic substitution or ester hydrolysis, without needing to perform the experiment.

In Silico Design of Novel Analogues

The true power of computational modeling lies in its predictive capability, which can be harnessed for the in silico (computer-aided) design of novel analogues. Starting with the scaffold of this compound, new molecules can be designed by modifying functional groups, changing substituent positions, or replacing atoms.

For example, one could virtually replace the bromine atom with other halogens (F, Cl, I) or explore different substitution patterns of the nitro, bromo, and methyl groups on the benzene (B151609) ring. For each designed analogue, the computational methods described above (DFT, MD, QSRR) can be used to predict its stability, electronic properties, and potential reactivity. This screening process allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

Applications in Advanced Chemical Synthesis and Material Science

Intermediate in the Synthesis of Agrochemical Building Blocks

Precursor in the Production of Specialty Dyes and Pigments

The synthesis of specialty dyes and pigments often relies on aromatic intermediates that can be readily converted into chromophoric systems. Nitroaromatic compounds have historically been, and continue to be, crucial starting materials for the dye industry. beilstein-journals.orgresearchgate.net The reduction of the nitro group to an amino group provides a primary amine that can be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and important class of synthetic colorants. Furthermore, the presence of other functional groups, such as the bromine atom in Methyl 3-bromo-2-methyl-5-nitrobenzoate, can be used to tune the color and properties of the final dye molecule. While specific examples of dyes synthesized directly from this compound are not prevalent in public literature, its structural features are consistent with those of precursors used in the synthesis of high-performance pigments.

Utility as a Synthon in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. This compound, with its distinct functional groups, serves as a versatile synthon for the construction of complex organic molecules, including pharmaceuticals.

Formation of Heterocyclic Scaffolds

The reactive nature of the functional groups on this compound makes it a valuable precursor for the synthesis of various heterocyclic scaffolds. For instance, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, can lead to the formation of quinoline (B57606) derivatives. researchgate.netbeilstein-journals.orgiipseries.orgorganic-chemistry.orgmdpi.comresearchgate.net Quinolines are a class of heterocyclic compounds with a wide range of biological activities and are found in many pharmaceuticals. The bromo substituent on the aromatic ring can be utilized in cross-coupling reactions to introduce further complexity. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other cyclization reactions. For example, the related compound 5-bromobenzofuran (B130475) has been used as a starting material for the synthesis of various heterocyclic compounds, including thiadiazole derivatives. sciepub.com

Role in Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single synthetic operation. longdom.orgresearchgate.netnih.gov Similarly, multi-component reactions (MCRs) combine three or more starting materials in a one-pot synthesis to form a complex product. beilstein-journals.orgbeilstein-journals.org The multiple reactive sites on this compound make it a potential candidate for use in such efficient synthetic strategies. For example, a cascade reaction could be initiated by a transformation of the nitro group, leading to subsequent cyclization or rearrangement involving the other substituents. nih.govresearchgate.net While specific examples directly employing this compound in published cascade or multi-component reactions are scarce, the principles of these reaction types suggest its potential utility in the rapid construction of complex molecular architectures.

Investigation of its Role in Functional Materials (e.g., Flexible Organic Crystals)

The field of functional materials is increasingly exploring the use of specifically designed organic molecules to achieve desired physical and chemical properties. The study of crystal engineering, which focuses on the design and synthesis of crystalline solids with predictable structures and properties, is central to this endeavor. acs.orgrsc.orgnih.gov The presence of nitro groups in organic molecules can influence their crystal packing and intermolecular interactions, which in turn affects their physical properties. mdpi.com While there is no specific research found on the role of this compound in flexible organic crystals, the broader class of nitro-substituted aromatic compounds is of interest in this area. The ability to form specific intermolecular interactions, such as halogen bonding from the bromine atom and hydrogen bonding involving the ester and nitro groups, could potentially be exploited to create novel crystalline materials with interesting optical or mechanical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-bromo-2-methyl-5-nitrobenzoate, and how are intermediates characterized?

  • Synthesis : A multi-step approach involves nitration, bromination, and esterification. A documented method starts with methyl 2-methylbenzoate, followed by nitration (HNO₃/H₂SO₄) to introduce the nitro group at the 5-position, then bromination (Br₂/Fe catalyst) at the 3-position .
  • Purification : Silica gel chromatography (10–40% ethyl acetate/hexanes) resolves isomers (e.g., 5-nitro vs. 6-nitro by-products) .
  • Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.46 (s, 3H, CH₃), 3.91 (s, 3H, OCH₃), 8.06 (d, J=2.7 Hz, H-4), 8.41 (d, J=2.7 Hz, H-6) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275.06 confirms the molecular formula C₉H₈BrNO₄ .

Q. How do the electron-withdrawing substituents (Br, NO₂) influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Substituent Effects : The nitro group at C5 and bromine at C3 create a meta-directing pattern, favoring NAS at C6 (para to nitro). Kinetic studies using competitive reactions with anilines or thiols quantify regioselectivity .
  • Methodology :

  • Monitor reaction progress via HPLC or TLC (silica, UV detection).
  • Compare yields of C6-substituted products under varying conditions (e.g., solvent polarity, temperature) .

Q. What analytical techniques are critical for confirming purity and structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : Assign peaks using ¹H, ¹³C, and 2D-COSY to resolve overlapping signals (e.g., aromatic protons) .
  • HPLC-MS : Quantify impurities (e.g., de-esterified by-products) with reverse-phase C18 columns and ESI-MS detection .
    • Data Table :
TechniqueKey ParametersApplication
¹H NMR300–500 MHz, DMSO-d₆Assign substituent positions
HPLC-MSC18 column, 0.1% formic acid/MeCNDetect hydrolysis products

Advanced Research Questions

Q. How can crystallographic tools (e.g., SHELX, ORTEP) resolve ambiguities in substituent positioning?

  • Crystallography Workflow :

Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å).

Structure Solution : SHELXD (direct methods) for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and validation of bond lengths/angles .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder (e.g., nitro group rotation) .

  • Case Study : A 2024 study resolved a 0.5 Å discrepancy in bromine positioning using SHELXL, confirming C3-bromination .

Q. What strategies address contradictions in synthetic yields due to competing isomer formation?

  • Issue : Nitration at C5 vs. C6 produces a ~3:1 ratio of 5-nitro:6-nitro isomers, reducing overall yield .
  • Solutions :

  • Directed Metallation : Use LDA to deprotonate C3-methyl, directing nitration to C5 .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) to minimize isomerization .
    • Data Table :
Condition5-Nitro:6-Nitro RatioYield (%)
Conventional3:145
Microwave (150°C)5:168

Q. How does this compound compare to analogs (e.g., chloro or fluoro derivatives) in enzyme inhibition assays?

  • Comparative Study :

  • Target Enzymes : Cytochrome P450 (CYP3A4), carbonic anhydrase.
  • Results :
  • Br vs. Cl : Bromine’s larger van der Waals radius increases steric hindrance, reducing CYP3A4 binding (IC₅₀: 12 μM vs. 8 μM for Cl-analog) .
  • Nitro Reduction : Electrochemical reduction (Pt electrode, pH 7.4) shows Br-substituted nitrobenzoates require higher overpotentials (−0.85 V vs. −0.72 V for F-analogs) .

Q. What computational methods predict substituent effects on reaction pathways?

  • DFT Modeling :

  • Software : Gaussian 16 (B3LYP/6-311+G(d,p)).
  • Key Outputs :
  • Frontier molecular orbitals (HOMO/LUMO) to predict NAS sites.
  • Transition state energies for bromine displacement .
    • Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm for ¹H) .

Data Contradiction Analysis

Q. Conflicting reports on bromine’s electronic vs. steric contributions in cross-coupling reactions: How to resolve?

  • Case : Suzuki-Miyaura coupling yields vary (45–78%) across studies.
  • Resolution :

Kinetic Profiling : Use in situ IR to track aryl bromide consumption.

Control Experiments : Substitute Br with I (stronger C–X bond) to isolate steric effects.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-2-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-2-methyl-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.